
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C17H16OTe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the reaction of 5-phenyltellurophen-2-yl acetylene with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurides. Substitution reactions can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with molecular targets and pathways. The tellurium atom in the compound can form bonds with various biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-one
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-thiol
Uniqueness
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different functional groups, such as ketones or thiols. The hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile in various applications .
Propiedades
Número CAS |
920977-32-8 |
|---|---|
Fórmula molecular |
C15H14OTe |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C15H14OTe/c1-2-13(16)8-9-14-10-11-15(17-14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,2H2,1H3 |
Clave InChI |
SYQAUARMXOUJGG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)
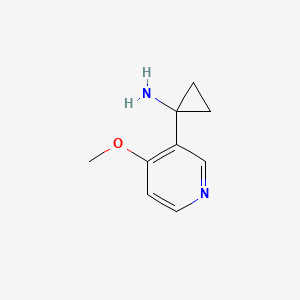
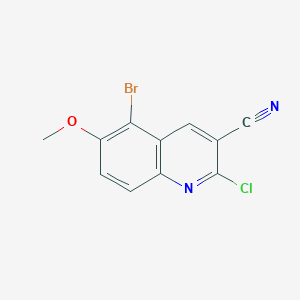

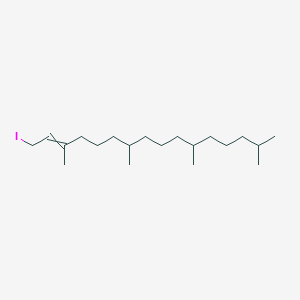
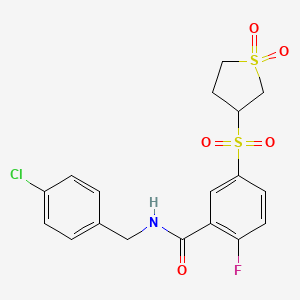
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)

![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
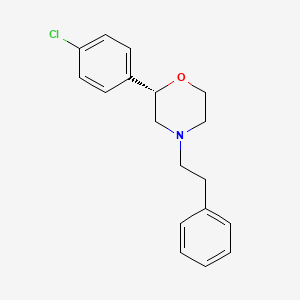
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)
